N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-17(2)11-6-4-10(5-7-11)16-15(19)13-8-12(18)14(20-3)9-21-13/h4-9H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDRBYVQJAUPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Formation of Pyran-4-one Core :
Reacting 5-methoxy-3-buten-2-one with diethyl oxalate in ethanol under basic conditions (e.g., sodium ethoxide) yields the ethyl ester intermediate. Hydrolysis with concentrated HCl affords the free carboxylic acid. -
Amide Coupling :
Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with 4-(dimethylamino)aniline yields the target carboxamide.
| Step | Reagents/Conditions | Yield | Characterization (MS/NMR) |
|---|---|---|---|
| 1 | NaOEt, EtOH, reflux | 75% | (CDCl₃): δ 3.87 (s, 3H, OCH₃), 6.38 (s, 1H, pyran-H), 8.05 (s, 1H, COOH) |
| 2 | SOCl₂, then 4-(dimethylamino)aniline | 68% |
Knoevenagel Condensation for Pyran Ring Formation
Knoevenagel condensation between aldehydes and active methylene compounds offers an alternative route. For instance, 4-hydroxy-6-methylpyran-2-one reacts with substituted benzaldehydes and malononitrile in ethanol under reflux to form 4-aryl-4H-pyran derivatives.
Modified Protocol for Target Compound:
-
Aldehyde Preparation :
Synthesize 4-(dimethylamino)benzaldehyde via Vilsmeier-Haack formylation of N,N-dimethylaniline. -
Cyclization :
Condense 5-methoxy-4-hydroxy-pyran-2-one with 4-(dimethylamino)benzaldehyde and malononitrile using DMAP in ethanol.
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Aldehyde synthesis | Vilsmeier-Haack, POCl₃, DMF | 82% | (CDCl₃): δ 3.08 (s, 6H, N(CH₃)₂), 9.85 (s, 1H, CHO) |
| Cyclization | DMAP, EtOH, reflux | 65% | Silica gel purification (CHCl₃:MeOH 95:5) |
Enamination and Functional Group Interconversion
Conjugated pyran systems can be accessed via enamination of 2-methyl-4-pyrones. For example, 2-methyl-5-methoxy-4-pyrone reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates, which are subsequently oxidized to carboxylic acids.
Pathway Outline:
-
Enamine Formation :
Heat 2-methyl-5-methoxy-4-pyrone with DMF-DMA in toluene to form 2-(dimethylaminovinyl)-4H-pyran-4-one. -
Oxidation and Amidation :
Oxidize the vinyl group to carboxylic acid (e.g., KMnO₄), then couple with 4-(dimethylamino)aniline.
| Reaction Step | Conditions | Yield |
|---|---|---|
| Enamination | Toluene, 110°C, 2h | 70% |
| Oxidation | KMnO₄, H₂O, 50°C | 60% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High scalability, simple conditions | Requires harsh hydrolysis steps | 65–75% |
| Knoevenagel | Mild conditions, one-pot synthesis | Limited substrate compatibility | 60–70% |
| Enamination/Oxidation | Direct functionalization | Multi-step, oxidation challenges | 50–60% |
Characterization and Validation
Critical validation steps include:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyran ring can be oxidized to form different derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the pyran ring or the phenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized pyran derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
Biological Activities
N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide exhibits several pharmacological properties:
-
Anticancer Activity :
- Mechanism : The compound has shown cytotoxic effects against various cancer cell lines, including breast, prostate, and melanoma cells. It operates through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating potent activity against this cell line .
-
Antimicrobial Properties :
- The compound has been tested against a range of bacteria and fungi, showing significant inhibitory effects.
- Data Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
- Anti-inflammatory Effects :
- Research indicates that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Synthetic Pathways
The synthesis of this compound typically involves a multi-step process starting from readily available precursors such as 4-hydroxycoumarin and 3,4-dimethylbenzaldehyde.
- Synthesis Steps :
- Refluxing a mixture of 4-hydroxycoumarin, 3,4-dimethylbenzaldehyde, ethyl cyanoacetate, and a catalyst (DMAP) in ethanol.
- Purification through filtration and recrystallization.
Potential Applications in Drug Development
Given its diverse biological activities, this compound holds promise for further development in several therapeutic areas:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Antibiotic Development : Potential for creating new antimicrobial drugs to combat resistant strains.
- Anti-inflammatory Drugs : Could lead to novel treatments for chronic inflammatory conditions.
Future Research Directions
Further studies are needed to explore:
- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- In vivo studies to assess pharmacokinetics and bioavailability.
- Mechanistic studies to understand the pathways influenced by this compound.
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system or chemical process being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other 4H-pyran-2-carboxamide derivatives, differing primarily in substituents on the pyran ring and the amide nitrogen. Below is a detailed comparison with two closely related compounds from the provided evidence:
Compound A : 5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide
- Molecular Formula: C₁₈H₁₄FNO₅
- Molecular Weight : 343.3 g/mol
- Furan-2-ylmethyl group at the amide nitrogen (introduces heteroaromaticity, possibly affecting metabolic stability) .
Compound B : N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- Molecular Formula: C₂₂H₂₁NO₆
- Molecular Weight : 395.4 g/mol
- Key Substituents :
Target Compound : N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Molecular Formula : C₁₆H₁₇N₂O₄
- Molecular Weight : 301.3 g/mol
- Key Substituents: Methoxy at position 5 (moderate electron-donating effect). 4-Dimethylaminophenyl group (strongly polar, enhances aqueous solubility compared to benzyl or furyl groups).
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The dimethylamino group in the target compound reduces lipophilicity (lower LogP) compared to the fluorobenzyl and methoxybenzyl groups in Compounds A and B, favoring better solubility in biological matrices.
- Compound A ’s fluorobenzyl group may enhance binding to hydrophobic pockets in target proteins, but its furan substituent could pose metabolic instability risks.
Biological Activity
N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyran ring fused with a phenyl group, which is substituted with a dimethylamino group and a methoxy group. These structural components are critical for its biological activity.
Research indicates that the compound exhibits antitumor properties through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The compound's IC50 values suggest potent activity, with reported values around 9 μM for A549 cells, indicating effective cytotoxicity at low concentrations .
- Induction of Apoptosis : The compound activates apoptotic pathways, as evidenced by increased caspase activity and morphological changes in treated cells. This suggests that it may trigger programmed cell death through intrinsic mechanisms .
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest, particularly in the G1 phase, which is crucial for preventing the proliferation of cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethylamino Group | Enhances lipophilicity and cellular uptake |
| Methoxy Group | Contributes to electron donation, increasing reactivity |
| Pyran Ring | Essential for maintaining the overall conformation |
Case Studies
Several studies have investigated the effects of this compound in vitro and in vivo:
- In Vitro Studies : In a study involving A549 cells, treatment with this compound resulted in significant inhibition of cell migration and invasion capabilities, suggesting potential as an anti-metastatic agent .
- In Vivo Models : Animal studies have demonstrated that administration of this compound leads to reduced tumor growth in xenograft models, further supporting its potential as an anticancer therapeutic .
- Comparative Studies : When compared to other heterocyclic compounds with similar structures, this compound exhibited superior cytotoxic effects against a range of cancer cell lines, highlighting its therapeutic promise .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves a multi-step process starting with condensation of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid derivatives with 4-(dimethylamino)aniline. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI coupling agents) and optimizing solvent choice (polar aprotic solvents like DMF), temperature (70–90°C), and reaction time (12–24 hrs) to achieve yields >60%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) is critical .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms structural integrity, while high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Discrepancies in NMR signals (e.g., overlapping peaks due to rotational isomers) are resolved using 2D techniques (COSY, HSQC) or variable-temperature NMR .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Answer : The compound exhibits limited aqueous solubility but dissolves in DMSO or DMF. Stability studies under varying pH (3–10) and temperature (4–37°C) reveal degradation at acidic conditions (t½ < 24 hrs at pH 3), necessitating storage in inert atmospheres at -20°C. Lyophilization with cryoprotectants (trehalose) improves long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardized protocols (e.g., MTT assay at 48 hrs, triplicate replicates) and orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamic profiling) validate activity. Meta-analyses of structure-activity relationship (SAR) data from analogs (e.g., substituent effects on the pyran ring) clarify trends .
Q. What computational strategies predict this compound’s interaction with biological targets, and how are these models experimentally validated?
- Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) model binding to targets like kinases or GPCRs. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) assess electronic properties. Experimental validation uses mutagenesis (e.g., alanine scanning of predicted binding residues) and X-ray crystallography of co-crystallized complexes .
Q. How do structural modifications (e.g., substituent variations on the phenyl or pyran rings) influence bioactivity and pharmacokinetics?
- Answer : Systematic SAR studies involve synthesizing analogs (e.g., replacing methoxy with ethoxy or halogen groups) and testing in vitro/in vivo. Methoxy groups enhance lipophilicity (logP ↑ by 0.5–1.0 units) and membrane permeability but reduce metabolic stability (CYP3A4-mediated demethylation). Pharmacokinetic profiling (e.g., rat IV/PO studies) identifies optimal substituents for oral bioavailability .
Methodological Guidance
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer : Transitioning from batch to continuous flow reactors (e.g., microfluidic systems) improves reproducibility and reduces side reactions. Chiral stationary phase HPLC (CSP-HPLC) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiopurity (>99% ee). Process analytical technology (PAT) monitors critical quality attributes in real-time .
Q. How are advanced spectroscopic techniques (e.g., LC-MS/MS, HRMAS NMR) applied to study metabolite formation?
- Answer : LC-MS/MS with electrospray ionization (ESI+) identifies Phase I/II metabolites in hepatocyte incubations. High-resolution magic-angle spinning (HRMAS) NMR analyzes intact tissue samples to detect in situ metabolite distribution. Fragmentation patterns (MS²) and isotopic labeling (¹³C/¹⁵N) confirm metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
